molecular formula C13H24O11 B015050 Methyl 2-O-mannopyranosylmannopyranoside CAS No. 59571-75-4

Methyl 2-O-mannopyranosylmannopyranoside

Cat. No. B015050
CAS RN: 59571-75-4
M. Wt: 356.32 g/mol
InChI Key: YUAFWDJFJCEDHL-DZRUFMBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 2-O-mannopyranosylmannopyranoside and its derivatives involves multiple steps, including protection and deprotection reactions, glycosylation strategies, and purification techniques. For instance, the synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates showcases a method involving the reaction of protected mannopyranose with methyl mannopyranoside followed by deprotection steps (Awad, Ashry, & Schuerch, 1986). Similarly, other synthetic approaches have been developed to obtain different mannopyranosylmannopyranoside derivatives, emphasizing the versatility of synthetic strategies in carbohydrate chemistry.

Molecular Structure Analysis

The molecular structure of Methyl 2-O-mannopyranosylmannopyranoside has been elucidated through various spectroscopic and crystallographic techniques. The crystal and molecular structure of this disaccharide, determined from X-ray diffractometer data, reveals the chair conformations of the mannopyranose units and the specific conformation across the glycosidic linkage, providing insights into the stereochemical preferences of this class of compounds (Srikrishnan, Chowdhary, & Matta, 1989).

Scientific Research Applications

Insight into Microbial Mannosidases

Mannan, a major constituent of hemicelluloses in softwoods, is hydrolyzed by mannan hydrolyzing enzymes, which include β-mannosidases. These enzymes cleave 1,4-β-mannopyranosyl linkages, yielding mannose. β-Mannosidases, being exo-acting enzymes, act on the non-reducing end of mannooligomers and mannobiose, removing mannose residues. Predominantly produced by bacteria and fungi, these enzymes are significant for the complete depolymerization of mannan and have applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. This comprehensive review by Chauhan and Gupta (2017) focuses on microbial mannosidases, covering their sources, production conditions, characterization, cloning, and biotechnological applications, highlighting their potential in various fields (Chauhan & Gupta, 2017).

Methyltransferase Inhibitors in Cancer Therapy

DNA methylation, involving the addition of a methyl group to cytosine, is a key epigenetic mechanism that affects chromatin structure, transcriptional repression, and the suppression of transposable elements. Abnormal methylation patterns, such as global hypomethylation with regional hypermethylation, can lead to genetic instability and repression of tumor suppressor genes in cancer. DNA methyltransferase inhibitors, like 5-azacytidine and 5-aza-2'-deoxycytidine, have shown potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in vitro and in vivo. Despite some positive clinical results, further studies are required to establish their clinical role, possibly in combination therapy (Goffin & Eisenhauer, 2002).

DNA Methylation Profiling Techniques

DNA methylation plays a crucial role in regulating gene expression and is involved in various biological processes and diseases. Profiling DNA methylation is essential for understanding these complex patterns. Advances in microarray and sequencing technologies have made genome-wide profiling possible, allowing for high-resolution studies of DNA methylation. This review by Yong, Hsu, and Chen (2016) surveys major methylation assays, comparing their strengths and weaknesses, and providing biological examples. The discussion includes the technological advances that enable detailed analysis of DNA methylation patterns, emphasizing the importance of selecting appropriate methods for specific research questions (Yong, Hsu, & Chen, 2016).

Environmental Exposures and Gene Regulation

Environmental factors can significantly affect gene expression through gene regulation mechanisms, including DNA methylation. Edwards and Myers (2007) explore how various environmental exposures, such as pharmaceuticals, pesticides, air pollutants, and nutrition, can change gene expression through gene regulatory mechanisms like DNA methylation, histone modifications, and more. These changes are associated with complex diseases like cancer, diabetes, and neurodegenerative disorders. The review highlights the role of DNA methylation in early development, suggesting its potential in the fetal origins of adult disease and the inheritance of acquired genetic changes (Edwards & Myers, 2007).

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAFWDJFJCEDHL-DZRUFMBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208238
Record name Methyl 2-O-mannopyranosylmannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-O-mannopyranosylmannopyranoside

CAS RN

59571-75-4
Record name Methyl 2-O-mannopyranosylmannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-O-mannopyranosylmannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.